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molecular formula C8H9BrO2 B8607993 6-Bromohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one CAS No. 16512-03-1

6-Bromohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one

Cat. No. B8607993
M. Wt: 217.06 g/mol
InChI Key: ZFCNOHNDCYYXIK-UHFFFAOYSA-N
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Patent
US09345708B2

Procedure details

To a solution of bicyclo[2.2.1]hept-5-ene-3-carboxylic acid (25.0 mL, 204.3 mmol) in NaHCO3 (51.5 g, 612.9 mmol) in water was added bromine (32.7 g, 204.3 mmol) dropwise at 0° C. The solution was stirred for 1 hour and extracted with ether, and the organic phase was washed successively with 1 N Na2S2SO3 solution and brine, and the organic phase was then dried (Na2SO4), filtered and concentrated in vacuo to afford 30 g of crude product that was used without further purification.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH:3]([C:8]([OH:10])=[O:9])[CH2:2]2.C([O-])(O)=O.[Na+].[Br:16]Br>O>[Br:16][CH:6]1[CH:5]2[O:9][C:8](=[O:10])[CH:3]3[CH2:2][CH:1]1[CH2:7][CH:4]23 |f:1.2|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C12CC(C(C=C1)C2)C(=O)O
Name
Quantity
51.5 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
32.7 g
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the organic phase was washed successively with 1 N Na2S2SO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was then dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1C2CC3C1OC(C3C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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